molecular formula C8H10ClN3O B1620719 5-Chloro-2-(methylamino)benzene-1-carbohydrazide CAS No. 59908-49-5

5-Chloro-2-(methylamino)benzene-1-carbohydrazide

Cat. No.: B1620719
CAS No.: 59908-49-5
M. Wt: 199.64 g/mol
InChI Key: WTQPVZDWSQZMLH-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylamino)benzene-1-carbohydrazide is an organic compound with the molecular formula C8H10ClN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Properties

IUPAC Name

5-chloro-2-(methylamino)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-11-7-3-2-5(9)4-6(7)8(13)12-10/h2-4,11H,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQPVZDWSQZMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384531
Record name 5-chloro-2-(methylamino)benzene-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59908-49-5
Record name 5-chloro-2-(methylamino)benzene-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylamino)benzene-1-carbohydrazide typically involves the reaction of 5-chloro-2-nitrobenzoic acid with methylamine, followed by reduction and subsequent reaction with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylamino)benzene-1-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research has shown that derivatives of 5-Chloro-2-(methylamino)benzene-1-carbohydrazide exhibit significant antioxidant properties. For instance, studies involving related compounds demonstrated their ability to scavenge DPPH radicals, indicating potential use in the development of antioxidant agents. One specific derivative was reported to have antioxidant activity exceeding that of ascorbic acid, highlighting its therapeutic potential in preventing oxidative stress-related diseases .

Anticancer Properties
The compound has also been investigated for its anticancer effects. Various derivatives have been synthesized and tested against different cancer cell lines, showing promising cytotoxic activity. For example, certain derivatives exhibited significant inhibition against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, suggesting their potential as lead compounds in cancer therapy .

Organic Synthesis

Synthesis of Bioactive Compounds
this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its derivatives are utilized in the preparation of pharmaceuticals, including anxiolytics and antidepressants like diazepam. The ease of modification of this compound allows for the generation of a wide array of derivatives with tailored biological activities .

Reaction Mechanisms and Pathways
The synthesis pathways involving this compound often include condensation reactions with other functional groups, leading to the formation of complex molecular structures. These pathways are critical for developing new drugs with enhanced efficacy and reduced side effects.

Case Studies

Study Application Findings
Tumosienė et al. (2019)Antioxidant ActivityIdentified potent antioxidants from synthesized derivatives, with one showing 1.5 times higher activity than ascorbic acid .
Bouabdallah et al. (2022)Anticancer ResearchCompounds derived from this compound exhibited significant cytotoxicity against Hep-2 and P815 cell lines .
Patent Research (2015)Pharmaceutical SynthesisDescribed methods for synthesizing 2-methylamino-5-chlorobenzophenone from this compound, highlighting its role as a precursor in drug synthesis .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylamino)benzene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-Chloro-2-(methylamino)benzene-1-carbohydrazide include:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable for targeted applications in scientific research and industrial processes .

Biological Activity

5-Chloro-2-(methylamino)benzene-1-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-chloro-2-nitroaniline with hydrazine derivatives under acidic conditions. The resulting compound is characterized by its functional groups, which include a chloro group, a methylamino group, and a carbohydrazide moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025
Pseudomonas aeruginosa0.050

These results suggest that the compound could be a candidate for antibiotic development, particularly in treating infections caused by resistant strains .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. The MIC values for antifungal efficacy are summarized in the table below:

Fungal Strain MIC (mg/mL)
Candida albicans0.020
Aspergillus niger0.040

The antifungal activity is attributed to the compound's ability to disrupt fungal cell membranes and inhibit fungal growth .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial and fungal metabolism, leading to cell death.
  • Membrane Disruption : Its hydrophobic properties allow it to integrate into microbial cell membranes, causing structural damage.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within microbial cells, further contributing to its antimicrobial effects .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to enhance the biological activity of this compound. For instance, modifications to the amino and chloro groups have been explored to improve potency and reduce toxicity.

  • Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted the enhanced antibacterial activity of derivatives with additional halogen substitutions on the aromatic ring. These modifications resulted in lower MIC values against resistant bacterial strains .
  • Case Study 2 : Research conducted by Auctores Online indicated that combining this compound with known antifungal agents led to synergistic effects, significantly increasing antifungal efficacy against Candida species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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